Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, substituted with various functional groups. The ethyl ester group at the 5-position and the chloro and methyl substituents at the 2 and 4 positions, respectively, define the structure of this particular compound.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, often involves reactions with dinucleophiles. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can afford esters of substituted pyrimidine carboxylic acids in high yields . These esters can be further hydrolyzed and converted into various pyrimidine derivatives. Although the specific synthesis of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and diverse. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . This highlights the importance of crystallography in understanding the molecular structure of pyrimidine carboxylates, which could be relevant for the analysis of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, a related compound, can be synthesized through acid-catalyzed dehydration of precursor compounds . Similarly, the reactivity of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate could be explored through reactions with different nucleophiles or by undergoing substitution reactions to yield a range of products with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups such as chloro or cyano can affect the compound's acidity, reactivity, and overall stability. The solubility, melting point, and boiling point are also key physical properties that can be determined experimentally. The antioxidant activity of some pyrimidine derivatives has been evaluated, indicating potential biological relevance . These properties are essential for understanding the behavior of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate in various environments and for its application in different fields, such as pharmaceuticals or materials science.
Scientific Research Applications
Synthesis and Pharmacological Properties
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate has been utilized in the synthesis of various derivatives with potential pharmacological applications. For instance, reactions with thioureas have led to derivatives showing analgesic, anti-inflammatory, and immunosuppressive activity (Malinka, Zawisza, & Zajac, 1989). Similarly, its reaction with other compounds has led to potential antimicrobial agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Antimicrobial Activity
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate derivatives have shown significant antimicrobial activity. The synthesis of pyrimidine glycosides from this compound has been explored, with some derivatives demonstrating efficacy against pathogenic microorganisms (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).
HIV-1 Protease Inhibitor Potential
There is research indicating that derivatives of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate could function as HIV-1 protease inhibitors. A study involving a multicomponent reaction with this compound led to a novel molecule with potential as an HIV-1 protease inhibitor (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2020).
Synthetic Applications
Anti-Inflammatory and Analgesic Activity
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate derivatives have been evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, revealing their potential in medicinal chemistry (Abignente, Arena, Luraschi, Saturnino, Marmo, De Rosis, & Filippelli, 1984).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNJPQSXRUJCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611439 | |
Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |
CAS RN |
188781-08-0 | |
Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.